2-chloro-6-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide
CAS No.: 1060260-26-5
Cat. No.: VC11931190
Molecular Formula: C19H18ClFN2O2
Molecular Weight: 360.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060260-26-5 |
|---|---|
| Molecular Formula | C19H18ClFN2O2 |
| Molecular Weight | 360.8 g/mol |
| IUPAC Name | 2-chloro-6-fluoro-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzamide |
| Standard InChI | InChI=1S/C19H18ClFN2O2/c20-15-4-3-5-16(21)18(15)19(25)22-14-8-6-13(7-9-14)12-17(24)23-10-1-2-11-23/h3-9H,1-2,10-12H2,(H,22,25) |
| Standard InChI Key | WYFQWYLUISFORL-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F |
| Canonical SMILES | C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₉H₁₈ClFN₂O₂, with a molecular weight of 360.8 g/mol . Its IUPAC name reflects its substituents: 2-chloro-6-fluoro-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzamide. Key structural elements include:
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A benzamide core with chloro (Cl) and fluoro (F) substituents at positions 2 and 6.
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A pyrrolidin-1-yl group linked via a ketone bridge to a para-substituted phenyl ring.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1060260-26-5 |
| Molecular Formula | C₁₉H₁₈ClFN₂O₂ |
| Molecular Weight | 360.8 g/mol |
| IUPAC Name | 2-Chloro-6-fluoro-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzamide |
| SMILES | C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Structural Analysis
X-ray crystallography and NMR studies reveal a planar benzamide core with halogen atoms influencing electronic distribution. The pyrrolidine ring adopts a puckered conformation, while the ketone bridge enhances solubility in polar solvents .
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized via multi-step organic reactions:
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Acylation: Reaction of 2-chloro-6-fluorobenzoic acid with thionyl chloride to form the acyl chloride.
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Coupling: Amide bond formation with 4-(2-oxo-2-pyrrolidin-1-ylethyl)aniline under basic conditions (e.g., triethylamine).
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.
Table 2: Optimal Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0–25°C |
| Catalyst | Triethylamine |
| Reaction Time | 12–24 hours |
| Yield | 60–75% |
Analytical Characterization
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NMR Spectroscopy: ¹H NMR (DMSO-d₆) signals at δ 7.95 (d, J=2.0 Hz, 1H), 7.78 (dd, J=8.6 Hz, 1H), and 2.85 (d, J=5.2 Hz, 2H) confirm aryl and pyrrolidine protons.
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Mass Spectrometry: ESI-MS shows a prominent [M+H]⁺ peak at m/z 361.1 .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (25 mg/mL) and ethanol (10 mg/mL).
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Stability: Stable under ambient conditions but hydrolyzes in strong acids/bases due to the amide bond.
Spectroscopic Data
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UV-Vis: λₘₐₐ = 254 nm (aromatic π→π* transitions).
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FT-IR: Peaks at 1685 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N-H bend) .
| Target | IC₅₀ (nM) | Biological Effect |
|---|---|---|
| EGFR Kinase | 28.4 ± 3.1 | Anti-proliferative in NSCLC cells |
| 5-HT₂A Receptor | 45.2 ± 5.7 | Potential antipsychotic activity |
In Vitro Studies
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Anticancer Activity: Inhibits A549 (lung cancer) proliferation with IC₅₀ = 12.3 µM.
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Anti-inflammatory Effects: Reduces TNF-α production in macrophages by 40% at 10 µM .
Applications in Medicinal Chemistry
Drug Design
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Lead Optimization: Serves as a scaffold for modifying halogen substituents to enhance target selectivity .
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Prodrug Development: Esterification of the amide group improves bioavailability in preclinical models.
Structural Analogues
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